YCR592 protein is primarily sourced from yeast, specifically Saccharomyces cerevisiae, which serves as a model organism in molecular biology. This organism is widely used due to its well-characterized genetics and ease of manipulation, making it an ideal candidate for studying protein dynamics.
YCR592 belongs to a class of proteins involved in ribosomal function and protein synthesis. It is classified as a ribosomal protein, which are essential components of the ribosome that facilitate translation by providing structural support and participating in the catalytic process of protein synthesis.
The synthesis of YCR592 protein can be achieved through various methods, including:
In cell-free systems, the crude extracts are prepared from yeast cells that have been lysed to release cellular components necessary for translation. The reaction typically includes ribosomes, tRNAs, amino acids, and other factors essential for protein synthesis. The efficiency of this process can be enhanced by optimizing factors such as temperature, ionic strength, and the concentration of substrates .
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the specific folding patterns and interactions of YCR592 with other molecules within the ribosome.
YCR592 participates in several biochemical reactions related to protein synthesis:
The interactions between YCR592 and ribosomal RNA are crucial for maintaining the structural integrity of the ribosome. These interactions can be studied using biochemical assays that measure binding affinities and kinetics under varying conditions .
YCR592 functions primarily within the ribosome during translation. It stabilizes the structure of the ribosome and facilitates the correct positioning of mRNA and tRNA. This ensures that codon-anticodon pairing occurs accurately, leading to efficient translation.
Research indicates that mutations or deletions in YCR592 can lead to defects in protein synthesis efficiency, highlighting its critical role in maintaining translational fidelity .
YCR592 protein exhibits typical characteristics associated with ribosomal proteins:
YCR592 contains various functional groups that participate in hydrogen bonding and ionic interactions, facilitating its role in binding RNA and other proteins. Its stability is influenced by environmental factors such as pH and ionic strength.
YCR592 protein has several applications in scientific research:
YCR592 was initially identified during Saccharomyces cerevisiae (baker’s yeast) genome sequencing projects in the mid-1990s. The designation follows systematic yeast gene nomenclature conventions:
Table 1: YCR592 Nomenclature Across Species | Organism | Systematic Name | Standardized Name | Chromosomal Location | |
---|---|---|---|---|---|
Saccharomyces cerevisiae | YCR592 | RPL42A | Chromosome III | ||
Homo sapiens | RPL36A | RPL36A | Chromosome X | ||
Arabidopsis thaliana | AT3G09630 | RPL44 | Chromosome 3 |
YCR592 (RPL42A) belongs to the universal family of eukaryotic ribosomal large subunit (60S) proteins. Key classification attributes include:
Unlike metabolic enzymes, ribosomal proteins like YCR592 exhibit constrained evolutionary divergence due to their participation in the multi-molecular translation machinery. Mutations frequently impair ribosome biogenesis, causing lethal or severe growth defects, highlighting their non-redundant core functionality [1] [2].
YCR592 exemplifies deep evolutionary conservation across eukaryotes, spanning fungi, plants, and mammals. Comparative genomics reveals:
Genomic Architecture
Evolutionary Conservation Metrics
Table 2: Evolutionary Conservation of YCR592 Orthologs | Species | Ortholog | AA Identity (%) | Conserved Domain (AA Positions) | CNE Density (bp/kb) | |
---|---|---|---|---|---|---|
S. cerevisiae | RPL42A | 100.0 | 65-108 (100%) | 3.8 | ||
H. sapiens | RPL36A | 87.2 | 68-107 (94%) | 3.2 | ||
D. melanogaster | RpL36 | 83.5 | 65-106 (91%) | 2.9 | ||
A. thaliana | RPL44 | 79.8 | 62-105 (88%) | 2.7 |
Multi-Dimensional Conservation
As discussed in genomic conservation studies [1], YCR592 preservation spans four axes:
This conservation underscores YCR592’s critical role in translation fidelity. Mutational analyses confirm that perturbations in CNEs or coding regions reduce ribosomal subunit abundance and impair stress adaptation – evidence of its contribution to evolutionary potential [1] [2].
Synteny and Phylogenetic Distribution
YCR592 resides in an ancient syntenic block conserved from fungi to mammals. Neighboring genes (YCR591, YCR593) maintain consistent collinearity in >75% of sequenced eukaryotes, suggesting selective pressure preserving chromosomal topology. Such genomic stability contrasts with rapidly evolving gene clusters, emphasizing the locus’s functional importance [1].
Table 3: Documented Aliases for YCR592 | Systematic Name | Alternative Names | |
---|---|---|---|
YCR592 | RPL42A, RPL42, L42A, RPL44B |
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